
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate
Descripción general
Descripción
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate, also known as PVT, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. PVT is a synthetic compound that is commonly used as a fluorescent probe for biological imaging, as well as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the interaction of the phenyl and pyridine moieties with specific targets in biological systems. (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate can bind to proteins and other biomolecules, leading to changes in their conformation and function. (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate can also be used to monitor changes in intracellular calcium levels, which are important for many cellular processes.
Biochemical and Physiological Effects:
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of disease. However, the physiological effects of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate in humans are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is its high fluorescence intensity, which allows for sensitive detection of biological processes. (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is also relatively easy to synthesize and can be modified to target specific biomolecules. However, (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has some limitations for lab experiments, such as its potential toxicity and limited stability in aqueous solutions. Additionally, (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate may not be suitable for certain imaging applications due to its relatively large size and limited tissue penetration.
Direcciones Futuras
There are many potential future directions for research on (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate. One area of interest is the development of new synthetic methods for (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate and related compounds. Another area of research is the optimization of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate for specific imaging and therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate in various experimental systems. Overall, (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has the potential to be a valuable tool for scientific research and drug development in the future.
Aplicaciones Científicas De Investigación
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has a wide range of potential applications in scientific research, particularly in the field of biological imaging. (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is a fluorescent probe that can be used to visualize biological structures and processes, such as cell membranes, protein-protein interactions, and enzymatic activity. (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-26-20-14-17(15-21(27-2)22(20)28-3)23(25)29-19-11-8-16(9-12-19)7-10-18-6-4-5-13-24-18/h4-15H,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONHIGNJKYYTBW-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396074.png)
![(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396084.png)
![(E)-methyl 2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396090.png)

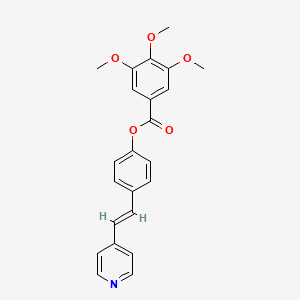
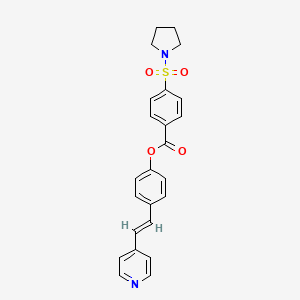
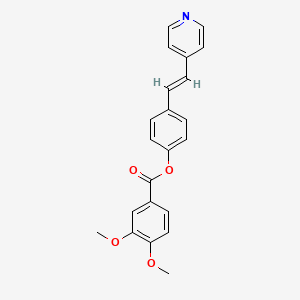
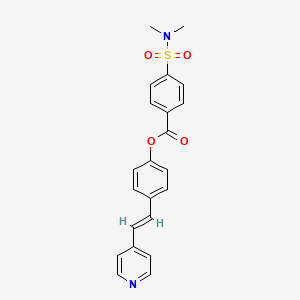
![(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396152.png)
![(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate](/img/structure/B3396157.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B3396164.png)
![1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396171.png)
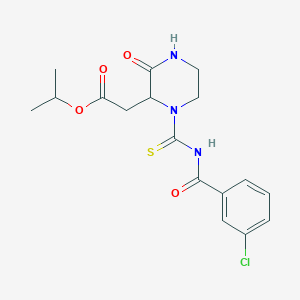
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one](/img/structure/B3396182.png)